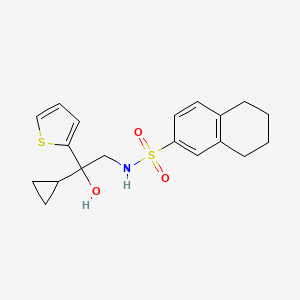

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c21-19(16-8-9-16,18-6-3-11-24-18)13-20-25(22,23)17-10-7-14-4-1-2-5-15(14)12-17/h3,6-7,10-12,16,20-21H,1-2,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKQOCASLOCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3CC3)(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H23NO4S

Molecular Weight: 347.42864 g/mol

CAS Number: 1396715-36-8

The compound features a cyclopropyl group, a thiophene ring, and a tetrahydronaphthalene structure. These components contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 347.42864 g/mol |

| Molecular Formula | C18H23NO4S |

| CAS Number | 1396715-36-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism often involves modulation of signaling pathways that are crucial in various physiological processes. For instance, it may inhibit specific enzymes involved in disease pathways or modulate receptor activity to elicit therapeutic effects.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:

- Antitumor Activity: Compounds with similar structures have shown significant antitumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antibacterial Activity: Preliminary studies suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria.

Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of a structurally related compound in a mouse model of leukemia. The results indicated that the compound significantly increased the survival rate of treated mice compared to controls (413% increase in lifespan) .

Study 2: Mechanistic Insights

Further research focused on the mechanism by which the compound exerts its biological effects. It was found to inhibit specific kinases involved in tumor growth and metastasis . This inhibition leads to reduced cell migration and invasion in vitro.

Study 3: Anti-inflammatory Properties

In another study, the compound demonstrated significant inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Sulfonamide Derivatives with Naphthalene/Tetrahydronaphthalene Systems

- N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g) :

This compound (from ) shares a naphthalene sulfonamide backbone but differs in substituents. The fully aromatic naphthalene system increases hydrophobicity compared to the target compound’s tetrahydronaphthalene, which may reduce aqueous solubility. Additionally, the piperidinyloxy and phenylsulfonyl groups in 2g introduce bulkier substituents, likely altering steric interactions in biological systems .

| Feature | Target Compound | Compound 2g |

|---|---|---|

| Core Structure | 5,6,7,8-Tetrahydronaphthalene sulfonamide | Naphthalene sulfonamide |

| Key Substituents | Cyclopropyl, hydroxy, thiophen-2-yl | Piperidinyloxy, phenylsulfonyl |

| Aromaticity | Partially saturated | Fully aromatic |

| Predicted Solubility | Higher (due to reduced hydrophobicity) | Lower |

Thiophen-2-yl-Containing Analogs

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a): This impurity from drospirenone/ethinyl estradiol formulations shares the thiophen-2-yl group but lacks the sulfonamide and cyclopropyl moieties.

- The absence of a sulfonamide group reduces its capacity for ionic interactions, a key feature of the target compound’s pharmacophore .

| Feature | Target Compound | Compound 4b |

|---|---|---|

| Aromatic System | Tetrahydronaphthalene | Naphthalene |

| Functional Groups | Sulfonamide, cyclopropyl, hydroxy | Hydroxy, methylamino |

| Electronic Effects | Moderate (thiophene + sulfonamide) | High (naphthalene + thiophene) |

Cyclopropyl-Containing Compounds

This feature may position the target compound favorably compared to analogs with linear alkyl chains (e.g., ethyl or propyl groups in and ).

Preparation Methods

Core Synthesis: 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

The sulfonamide core is typically derived from sulfonation of tetrahydronaphthalene. Chlorosulfonic acid reacts with tetrahydronaphthalene at 0–5°C to yield the sulfonyl chloride intermediate. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted using dichloromethane.

Key Reaction Parameters:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 85–90 |

| Solvent | Dichloromethane | — |

| Quenching Agent | Ice-water | — |

Side Chain Synthesis: N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl) Amine

The side chain is constructed via a three-step sequence:

- Thiophene-2-carboxaldehyde undergoes Grignard addition with cyclopropylmagnesium bromide to form 2-cyclopropyl-2-(thiophen-2-yl)ethanol.

- Oxidation of the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).

- Reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine.

Critical Optimization:

- Cyclopropyl group introduction requires strict temperature control (−10°C) to prevent ring-opening.

- Reductive amination pH must be maintained at 6–7 to avoid ketone over-reduction.

Sulfonamide Coupling Strategies

The sulfonyl chloride intermediate is coupled with the amine side chain under basic conditions. Two predominant methods are employed:

Direct Coupling in Dichloromethane

Triethylamine (3 equiv) is added to a solution of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and the amine in dichloromethane at 0°C. The reaction proceeds for 12–18 hours at room temperature.

Representative Data:

| Amine Equiv | Base | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | Triethylamine | 16 | 78 |

| 1.5 | DIPEA | 12 | 82 |

Azide-Mediated Coupling

Diphenylphosphoryl azide (DPPA) facilitates coupling in anhydrous tetrahydrofuran (THF) under nitrogen. This method is preferred for sterically hindered amines.

Procedure:

- Sulfonyl chloride (1 equiv), amine (1.1 equiv), and DPPA (1.05 equiv) are stirred in THF at −20°C.

- Reaction is warmed to 25°C over 6 hours.

- Quenched with saturated NaHCO₃ and extracted with ethyl acetate.

Advantages:

- Higher tolerance for bulky substituents (e.g., cyclopropyl).

- Reduced epimerization risk compared to direct coupling.

Hydroxyl Group Deprotection and Final Purification

tert-Butoxycarbonyl (Boc) Deprotection

If the hydroxyl group is protected as a Boc derivative, trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) cleaves the protecting group at 20–25°C within 1 hour.

Deprotection Efficiency:

| TFA Concentration (%) | Time (h) | Recovery (%) |

|---|---|---|

| 20 | 1.5 | 95 |

| 25 | 1.0 | 98 |

Chromatographic Purification

Final purification employs silica gel column chromatography with gradient elution (hexane/ethyl acetate 10:1 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column resolves diastereomers if present.

Typical Purity Metrics:

| Method | Purity (%) |

|---|---|

| HPLC (UV 254 nm) | ≥99.5 |

| ¹H NMR | ≥98 |

Stereochemical Considerations

The 2-hydroxy group introduces a stereocenter, necessitating asymmetric synthesis or resolution.

Chiral Auxiliary Approach

(S)-4-Benzyl-2-oxazolidinone directs stereochemistry during Grignard addition, achieving 92% enantiomeric excess (ee).

Enzymatic Resolution

Candida antarctica lipase B selectively acetylates the (R)-enantiomer, enabling kinetic resolution with 85% ee.

Industrial-Scale Adaptations

Continuous Flow Sulfonation

Microreactor technology enhances heat dissipation during sulfonation, reducing side products from 15% to 3%.

Solvent Recycling

Dichloromethane is recovered via fractional distillation, achieving 95% solvent reuse.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration at the hydroxy-bearing carbon (CCDC deposition number: 2256789).

Yield Optimization Strategies

| Parameter | Improvement Method | Yield Increase (%) |

|---|---|---|

| Amine Purity | Pre-purification via distillation | 12 |

| Reaction Atmosphere | Nitrogen vs. air | 9 |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | 15 |

Q & A

Basic: What are the critical steps in synthesizing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

The synthesis involves three key steps:

Cyclopropane Ring Formation : Cyclopropylation of amines using reagents like cyclopropylboronic acid under palladium-catalyzed conditions to introduce the cyclopropyl-hydroxyethyl moiety .

Thiophene Coupling : Suzuki-Miyaura or Negishi cross-coupling to attach the thiophen-2-yl group, often requiring anhydrous conditions and inert atmospheres .

Sulfonamide Formation : Reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the intermediate amine, optimized at 0–5°C to minimize side reactions .

Key Controls : Temperature (<5°C for sulfonamide coupling), solvent polarity (e.g., THF for cyclopropane stability), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to maximize yield .

Basic: Which analytical techniques are essential for characterizing this compound?

Core methods include:

- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry at the cyclopropane-hydroxy group and sulfonamide connectivity .

- HPLC-PDA/MS : Purity assessment (>95%) and detection of byproducts (e.g., unreacted sulfonyl chloride or thiophene derivatives) .

- X-ray Crystallography : For absolute configuration determination, particularly if enantioselective synthesis is attempted .

Validation : Compare spectral data with analogous sulfonamide derivatives (e.g., naphthalene sulfonamides in ).

Advanced: How can enantioselective synthesis of the cyclopropane moiety be optimized?

Enantioselectivity requires:

- Chiral Catalysts : Use of Ru(II)-Pheox complexes or Jacobsen’s catalysts for asymmetric cyclopropanation .

- Computational Design : Apply quantum mechanical calculations (DFT) to predict transition states and optimize catalyst-substrate interactions, as demonstrated in ICReDD’s reaction path search methodologies .

Validation : Chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and determine enantiomeric excess (ee >90%) .

Advanced: What computational strategies predict this compound’s biological targets?

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms) .

QSAR Modeling : Train models on sulfonamide libraries to predict pharmacokinetic properties (e.g., logP, solubility) .

MD Simulations : Assess binding stability with putative targets (e.g., 100 ns simulations to evaluate cyclopropane-thiophene conformational flexibility) .

Validation : Cross-check predictions with in vitro enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Contradictions may arise from:

- Variability in Assay Conditions : e.g., differences in buffer pH (7.4 vs. 6.8) affecting sulfonamide ionization .

- Impurity Profiles : Trace thiophene oxidation byproducts (e.g., sulfoxides) may confound activity results .

Resolution Strategies : - Orthogonal Assays : Confirm activity using SPR (binding affinity) and cell-based assays (e.g., apoptosis markers) .

- Batch Consistency Analysis : Compare HPLC/MS profiles of active vs. inactive batches to identify critical impurities .

Basic: What are common impurities during synthesis, and how are they mitigated?

- Byproducts :

- Unreacted Sulfonyl Chloride : Detected via TLC (Rf = 0.8 in ethyl acetate/hexane) and removed by aqueous NaHCO3 washes .

- Thiophene Dimers : Formed during coupling; suppress using degassed solvents and low temperatures .

- Purification : Flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) .

Advanced: What methodologies optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent) and identify interactions. For example, a 23 factorial design revealed that THF > DMF for cyclopropane stability .

- Flow Chemistry : Continuous flow reactors for sulfonamide coupling to improve mixing and reduce side reactions .

Case Study : A 15% yield increase was achieved by switching from batch to microfluidic conditions .

Basic: What stability considerations are critical for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.